3,3,3-Tris(4-fluorophenyl)propanenitrile
Description
Properties
IUPAC Name |
3,3,3-tris(4-fluorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N/c22-18-7-1-15(2-8-18)21(13-14-25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVWPSXCQLIVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Tris(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzyl chloride with malononitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3,3,3-Tris(4-fluorophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Tris(4-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Tris(4-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Tris(4-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds for Comparison:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3,3,3-Tris(4-chlorophenyl)propionitrile | 2172-51-2 | C21H14Cl3N | 404.7 | Three 4-chlorophenyl groups |
| 2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile | N/A | C13H11FN2 | 214.24 | 4-Fluorophenyl, pyrrole |
| 2-(4-Bromophenyl)-3-(4-fluorophenyl)propanenitrile | N/A | C15H11BrFN | 312.16 | 4-Bromophenyl, 4-fluorophenyl |
| 3-(4-(Trifluoromethyl)phenyl)propionitrile | N/A | C10H8F3N | 199.17 | 4-Trifluoromethylphenyl |
Substituent Impact:
- Electron-Withdrawing Effects : Fluorine's high electronegativity increases the electron-withdrawing nature of the aromatic rings compared to chlorine in 3,3,3-tris(4-chlorophenyl)propionitrile. This may reduce nucleophilic reactivity but enhance stability toward oxidation and hydrolysis .
- Steric Effects : Fluorine atoms are smaller than chlorine, reducing steric hindrance. This could improve solubility and crystallinity in the fluorinated compound compared to its chlorinated analog .
- Biological Relevance: Fluorine is a common bioisostere, often improving pharmacokinetic properties. The trifluorinated compound may exhibit enhanced blood-brain barrier penetration or metabolic stability relative to chlorinated or non-fluorinated analogs .
Reactivity Comparison :
- The chlorinated analog (CAS 2172-51-2) may undergo slower SNAr (nucleophilic aromatic substitution) reactions due to chlorine's lower electronegativity compared to fluorine.
- Fluorinated compounds are less prone to hydrolysis than chlorinated ones, enhancing their shelf life in aqueous environments .
Physical and Chemical Properties
Biological Activity
3,3,3-Tris(4-fluorophenyl)propanenitrile (CAS No. 911296-70-3) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,3,3-Tris(4-fluorophenyl)propanenitrile is C21H14F3N. It features three 4-fluorophenyl groups attached to a central propanenitrile moiety. The presence of fluorine atoms contributes to its unique electronic properties, which may influence its biological interactions and stability.
The biological activity of 3,3,3-Tris(4-fluorophenyl)propanenitrile is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can bind to various enzymes and receptors, modulating their activity and leading to significant biological effects. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial properties.
- Receptor Modulation : It can also interact with cell surface receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that 3,3,3-Tris(4-fluorophenyl)propanenitrile exhibits notable antimicrobial properties. In a study assessing antimicrobial efficacy against various pathogens:
- Tested Organisms : The compound was evaluated against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, including methicillin-resistant strains.
- Minimum Inhibitory Concentration (MIC) : Results demonstrated that the compound inhibited bacterial growth with MIC values ranging from 50 µg/mL to 100 µg/mL for different strains .
Anticancer Potential
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties:
- Tumor Growth Inhibition : In chick chorioallantoic membrane assays, 3,3,3-Tris(4-fluorophenyl)propanenitrile was found to effectively block angiogenesis and tumor growth .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways that regulate cell survival and proliferation .
Comparative Analysis
To better understand the unique properties of 3,3,3-Tris(4-fluorophenyl)propanenitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,3,3-Tris(4-chlorophenyl)propanenitrile | Chlorine instead of fluorine | Moderate antimicrobial activity |
| 3,3,3-Tris(4-bromophenyl)propanenitrile | Bromine instead of fluorine | Limited anticancer potential |
| 3,3,3-Tris(4-methylphenyl)propanenitrile | Methyl groups replacing halogens | Weaker overall biological activity |
This table illustrates how the presence of different substituents can influence the biological efficacy of similar compounds.
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Research :
Q & A
Basic: What synthetic methodologies are commonly employed for 3,3,3-Tris(4-fluorophenyl)propanenitrile, and how can their efficiency be systematically evaluated?
Answer:
Synthesis typically involves multi-step substitution reactions or Friedel-Crafts alkylation using acrylonitrile derivatives and fluorophenyl precursors. For example, a modified approach akin to the synthesis of 2,3-bis(4-fluorophenyl)propanenitrile (via acrylonitrile coupling with fluorophenylboronic acids under palladium catalysis) could be adapted for trisubstitution . Efficiency is assessed by:
- Yield optimization (e.g., varying catalysts like Pd(PPh₃)₄ or ligands).
- Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison of integration ratios for aromatic vs. nitrile protons).
- Reaction time and temperature profiling (e.g., 80–120°C under inert conditions).
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Answer:
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.1–7.5 ppm, doublets for para-substituted fluorophenyl groups) and nitrile carbon (δ ~120 ppm) confirm substitution patterns .
- FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., C₂₁H₁₄F₃N: calc. 339.1042).
- HPLC : Use a reversed-phase column with UV detection (λ = 254 nm) to quantify impurities (<2% area).
Advanced: How can researchers resolve contradictions in purity data between HPLC and elemental analysis?
Answer:
Discrepancies often arise from:
- HPLC calibration errors (e.g., improper standard preparation). Validate with certified reference materials.
- Elemental analysis limitations (e.g., hygroscopicity affecting carbon/hydrogen ratios). Dry samples rigorously and use Karl Fischer titration for moisture content.
- Matrix interference in HPLC (e.g., co-eluting impurities). Employ tandem LC-MS/MS for specificity. Cross-validate with ¹H NMR purity using ERETIC2 quantification .
Advanced: What strategies optimize regioselectivity and yield in the trisubstitution reaction?
Answer:
- Ligand screening : Bulky ligands (e.g., XPhos) enhance steric control for para-substitution .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorophenyl intermediates.
- Stepwise substitution : Sequential addition of fluorophenyl groups reduces steric hindrance. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves yield by 15–20% .
Advanced: How to evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?
Answer:
- In vitro assays : Conduct fluorescence-based enzyme inhibition (e.g., kinase assays using ADP-Glo™) at varying concentrations (1 nM–100 µM).
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., comparing fluorophenyl interactions with hydrophobic pockets) .
- SAR studies : Synthesize analogs (e.g., replacing fluorine with chlorine) to assess electronic effects on activity .
Advanced: What analytical approaches characterize stereochemical effects on reactivity or biological activity?
Answer:
- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol) to resolve enantiomers, if applicable.
- X-ray crystallography : Determine crystal packing and steric interactions (e.g., fluorophenyl group orientation) .
- Dynamic NMR : Monitor conformational changes in solution (e.g., variable-temperature ¹⁹F NMR to study rotational barriers).
Advanced: How to address discrepancies in thermal stability data from TGA vs. DSC?
Answer:
- TGA-DSC coupling : Simultaneous analysis under nitrogen (heating rate 10°C/min) identifies decomposition steps (TGA mass loss) and phase transitions (DSC endotherms).
- Sample preparation : Ensure identical particle size and moisture content. Anhydrous conditions prevent hydrate formation.
- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy from TGA data, cross-referenced with DSC melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
